molecular formula C21H22N2O5S2 B2874530 Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1007003-64-6

Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2874530
CAS No.: 1007003-64-6
M. Wt: 446.54
InChI Key: PILPXZLAULXWLF-QURGRASLSA-N
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Description

Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core fused with a partially saturated 2,3-dihydro ring system. Key structural elements include:

  • A 3-ethyl substituent on the thiazole ring.
  • An imino-linked 3-(isopropylsulfonyl)benzoyl group at position 2, introducing a sulfonyl moiety and aromatic bulk.
  • A methyl ester at position 6, contributing to solubility and reactivity.

Properties

IUPAC Name

methyl 3-ethyl-2-(3-propan-2-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-5-23-17-10-9-15(20(25)28-4)12-18(17)29-21(23)22-19(24)14-7-6-8-16(11-14)30(26,27)13(2)3/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPXZLAULXWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs:

Structural Analog: Ethyl 2-[4-(Diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS: 850909-36-3)
  • Core Structure : Fully aromatic benzothiazole (vs. 2,3-dihydro in the target compound), reducing conformational flexibility .
  • Substituents :
    • Sulfamoyl group (N-linked diethylsulfonamide) at benzoyl position 4 (vs. S-linked isopropylsulfonyl at position 3 in the target).
    • Ethyl ester (vs. methyl ester) and 3-methyl on the thiazole (vs. 3-ethyl).
  • Physicochemical Properties :
    • Molecular weight: 475.6 g/mol.
    • XLogP3: 3.7 (indicative of moderate lipophilicity).
    • Higher rotatable bond count (8) due to the ethyl ester and diethylsulfamoyl groups .

Key Differences :

  • The methyl ester in the target may confer faster metabolic hydrolysis than the ethyl analog, affecting bioavailability .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, Triflusulfuron Methyl)
  • Core Structure : Triazine ring linked to a sulfonylurea bridge (vs. benzothiazole in the target) .
  • Substituents: Methyl/ethoxy groups on triazine. Sulfonylurea linkage (vs. imino-benzoyl in the target).
  • Applications : Acetolactate synthase (ALS) inhibitors in herbicides.

Key Differences :

  • The target’s benzothiazole-imino-benzoyl scaffold lacks the triazine-sulfonylurea motif critical for ALS inhibition, suggesting divergent biological targets.
  • The target’s isopropylsulfonyl group may reduce water solubility compared to sulfonylureas, impacting agrochemical applicability .
Data Table: Comparative Analysis of Structural and Functional Features
Parameter Target Compound Ethyl 2-[4-(Diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate Metsulfuron Methyl
Core Structure 2,3-Dihydrobenzo[d]thiazole Aromatic benzothiazole Triazine-sulfonylurea
Sulfonyl/Sulfamoyl Group 3-(Isopropylsulfonyl)benzoyl 4-(Diethylsulfamoyl)benzoyl Sulfonylurea bridge
Ester Group Methyl at position 6 Ethyl at position 6 Methyl at benzoate position
Molecular Weight (g/mol) ~480 (estimated) 475.6 381.4
XLogP3 ~4.0 (estimated, higher due to isopropylsulfonyl) 3.7 1.2
Rotatable Bonds 7 (estimated) 8 6
Potential Applications Enzyme inhibition (speculative) Not reported Herbicide (ALS inhibitor)

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